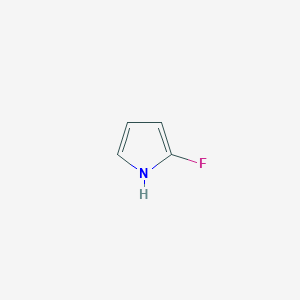
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. The presence of both difluoromethyl and trifluoromethyl groups in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these fluorinated groups. Fluorinated compounds are known for their high stability, lipophilicity, and ability to modulate biological activity, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done using radical trifluoromethylation reactions, where a trifluoromethyl radical is generated and added to the pyridine ring . Another method involves the use of trifluoromethyl ketones as starting materials, which can undergo various transformations to introduce the desired fluorinated groups .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of reagents, catalysts, and solvents is also crucial in achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Substitution: The fluorinated groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for nucleophilic substitution, while electrophilic substitution may involve halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives. Substitution reactions can lead to a wide range of functionalized pyridine compounds.
科学的研究の応用
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological activity and protein interactions.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their stability and ability to modulate biological targets.
Industry: In the agrochemical industry, fluorinated compounds are used to develop pesticides and herbicides with improved efficacy and environmental stability.
作用機序
The mechanism by which 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The compound may also influence various biochemical pathways by altering the physicochemical properties of the molecules it interacts with, such as increasing lipophilicity or stability.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the difluoromethyl group, making it less lipophilic and potentially less stable.
2-(Trifluoromethyl)pyridine: Similar structure but lacks the difluoromethyl group at the 4-position.
4-(Difluoromethyl)pyridine: Lacks the trifluoromethyl group, which may affect its biological activity and stability.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct physicochemical properties. These properties include increased stability, lipophilicity, and the ability to modulate biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
1804933-87-6 |
|---|---|
分子式 |
C7H4F5N |
分子量 |
197.10 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-1-2-13-5(3-4)7(10,11)12/h1-3,6H |
InChIキー |
IXAOHSSCPOHUTG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)




![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)

![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12949310.png)
![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)

![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)


